3'-Azido-2',3'-dideoxyuridine

Vue d'ensemble

Description

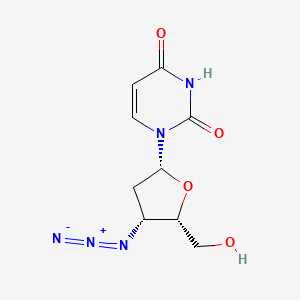

3'-Azido-2',3'-dideoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C9H11N5O4 and its molecular weight is 253.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

3'-Azido-2',3'-dideoxyuridine (AZDU, also known as AzddU) is a nucleoside analog that has garnered significant attention for its antiviral properties, particularly against human immunodeficiency virus (HIV). This article delves into the biological activity of AZDU, highlighting its mechanisms of action, pharmacokinetics, and comparative efficacy with other antiviral agents.

AZDU functions primarily as an inhibitor of HIV reverse transcriptase (RT), a critical enzyme for viral replication. The compound is phosphorylated intracellularly to its active triphosphate form, this compound-5'-triphosphate (AZDU-TP). This active form competes with the natural substrate deoxythymidine triphosphate (dTTP) for incorporation into viral DNA, thereby halting viral replication.

- Competitive Inhibition : AZDU-TP exhibits competitive inhibition against dTTP, demonstrating an affinity comparable to that of 3'-azido-3'-deoxythymidine-5'-triphosphate (AZT-TP), another well-known antiviral agent. The inhibition constants (K_i) indicate that AZDU is a potent inhibitor with a significantly lower preference for cellular DNA polymerases compared to dTTP .

Pharmacokinetics

The pharmacokinetic profile of AZDU reveals important insights into its bioavailability and metabolic pathways:

- Bioavailability : Studies show that the oral bioavailability of AZDU can reach approximately 53%, with a terminal half-life ranging from 0.6 hours after intravenous administration to about 1 hour post-oral administration . Its rapid metabolism and glucuronidation in the liver limit its therapeutic potential, prompting the development of prodrugs to enhance its pharmacokinetic properties .

- Prodrug Development : Novel prodrugs such as this compound-5'-O-valinate hydrochloride have been synthesized to improve the stability and bioavailability of AZDU. These prodrugs demonstrate enhanced absorption and prolonged half-lives in animal models, making them promising candidates for clinical application .

Comparative Efficacy

AZDU has been compared with other nucleoside analogs like AZT and D4T in terms of antiviral activity and toxicity:

AZDU exhibits a markedly lower bone marrow toxicity profile—approximately 30-fold less than AZT—making it an attractive alternative for HIV treatment .

Case Studies and Clinical Trials

Clinical evaluations have highlighted the potential of AZDU in treating HIV-infected patients. Notably:

- In Vitro Studies : AZDU demonstrated potent anti-HIV activity in human peripheral blood mononuclear cells (PBMCs), inhibiting viral replication effectively while maintaining low cytotoxicity levels .

- Animal Models : Pharmacokinetic studies conducted in rhesus monkeys indicated effective systemic exposure to AZDU following administration, supporting further clinical investigations .

- Comparative Trials : Clinical trials comparing AZDU with established therapies like AZT have shown promising results, warranting further exploration into its use as a first-line treatment option for HIV infection .

Propriétés

IUPAC Name |

1-[(2R,4R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O4/c10-13-12-5-3-8(18-6(5)4-15)14-2-1-7(16)11-9(14)17/h1-2,5-6,8,15H,3-4H2,(H,11,16,17)/t5-,6-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNNBSPEFVIUDS-ATRFCDNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30143696 | |

| Record name | AZddU (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101039-96-7 | |

| Record name | AZddU (threo) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101039967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZddU (threo) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30143696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3'-EPINAVURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/965U3315F5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.